molecular formula C11H12N2O B2533531 7-Methoxy-4-methylquinolin-2-amine CAS No. 540481-96-7

7-Methoxy-4-methylquinolin-2-amine

Cat. No.: B2533531
CAS No.: 540481-96-7
M. Wt: 188.23
InChI Key: QOJBDGRRLGLBEO-UHFFFAOYSA-N
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Description

7-Methoxy-4-methylquinolin-2-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with the molecular formula C11H12N2O, features a quinoline core substituted with a methoxy group at the 7th position and a methyl group at the 4th position, along with an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-methylquinolin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxyquinoline and 4-methylquinoline.

    Nitration: The quinoline derivatives undergo nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Methoxylation: The methoxy group is introduced through a methoxylation reaction using methanol and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: The compound can be reduced to form various reduced quinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

7-Methoxy-4-methylquinolin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    4-Methylquinolin-2-amine: Lacks the methoxy group at the 7th position.

    7-Methoxyquinolin-2-amine: Lacks the methyl group at the 4th position.

    Quinoline: The parent compound without any substitutions.

Uniqueness: 7-Methoxy-4-methylquinolin-2-amine is unique due to the presence of both the methoxy and methyl groups, which can significantly influence its chemical and biological properties. These substitutions can enhance its reactivity and potential therapeutic applications compared to its unsubstituted or singly substituted counterparts.

Properties

IUPAC Name

7-methoxy-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-5-11(12)13-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJBDGRRLGLBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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